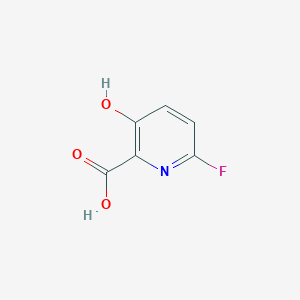![molecular formula C12H18BNO3S B13643835 2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a methoxy group and a vinyl group bearing a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Vinylation: The vinyl group can be introduced via a Heck reaction or a similar coupling reaction.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted thiazole oxide.
Reduction: The vinyl group can be reduced to form an ethyl-substituted thiazole.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Coupling Reactions: Common reagents include palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: Methoxy-substituted thiazole oxide.
Reduction: Ethyl-substituted thiazole.
Substitution: Thiazole derivatives with various substituents.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole depends on its specific application
Methoxy Group: Can participate in hydrogen bonding and other interactions with biological molecules.
Vinyl Group: Can undergo addition reactions with electrophiles.
Dioxaborolane Moiety: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of responsive materials and drug delivery systems.
Comparación Con Compuestos Similares
2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can be compared with other similar compounds, such as:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the thiazole ring and vinyl group.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a thiazole ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester: Contains a pyrazole ring and a piperidine ring instead of a thiazole ring.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H18BNO3S |
|---|---|
Peso molecular |
267.16 g/mol |
Nombre IUPAC |
2-methoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole |
InChI |
InChI=1S/C12H18BNO3S/c1-11(2)12(3,4)17-13(16-11)7-6-9-8-14-10(15-5)18-9/h6-8H,1-5H3/b7-6+ |
Clave InChI |
ZWSBHIUNIXLJAZ-VOTSOKGWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(S2)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


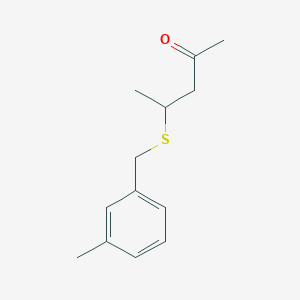
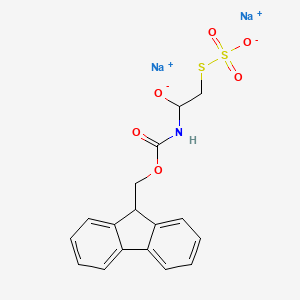
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

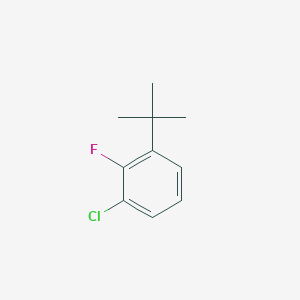
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
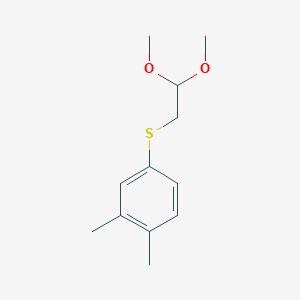
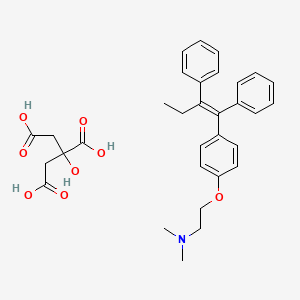


![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
